tert-butyl N-(7-fluoro-1,2,3,4-tetrahydroquinolin-4-yl)carbamate
Overview
Description
“tert-butyl N-(7-fluoro-1,2,3,4-tetrahydroquinolin-4-yl)carbamate” is a chemical compound with the CAS Number 1315367-55-5 . It has a molecular weight of 266.32 .
Molecular Structure Analysis
The IUPAC name of the compound is “tert-butyl 7-fluoro-1,2,3,4-tetrahydro-4-quinolinylcarbamate” and its InChI code is "1S/C14H19FN2O2/c1-14(2,3)19-13(18)17-11-6-7-16-12-8-9(15)4-5-10(11)12/h4-5,8,11,16H,6-7H2,1-3H3,(H,17,18)" .Physical and Chemical Properties Analysis
This compound is an oil at room temperature . The storage temperature is 4 degrees Celsius .Scientific Research Applications
Synthesis and Chemical Properties
- Tert-butyl N-(7-fluoro-1,2,3,4-tetrahydroquinolin-4-yl)carbamate is involved in the synthesis of various organic compounds. For instance, the compound is used in the preparation of substituted N-tert-butoxycarbonyl (Boc)-1,2,3,4-tetrahydroisoquinolines, which can be lithiated and treated with various electrophiles to yield a range of 1-substituted tetrahydroisoquinoline products (Talk, Duperray, Li, & Coldham, 2016).
Application in Organic Synthesis and Catalysis
- This compound has been utilized in the synthesis of novel derivatives, such as the synthesis of 6-(tert-butyl)-8-fluoro-2,3-dimethylquinoline carbonate derivatives with potential applications in fungicide development (Cheng, Zhang, Wu, Liu, & Xu, 2019).
- It is also employed in the facile construction of polymerization catalysts through ortho lithiation of tetrahydroquinoline derivatives, demonstrating its utility in fine chemical and pharmaceutical manufacturing (Wu, Lee, Yun, & Lee, 2007).
Medicinal Chemistry and Drug Discovery
- In medicinal chemistry, derivatives of this compound have been studied for their potential as antibacterial agents, showcasing its role in developing new pharmaceuticals (Bouzard et al., 1989).
- This compound also finds applications in the synthesis of new fluoroquinolones, which are active against fluoroquinolone-resistant Mycobacterium tuberculosis strains, underlining its significance in addressing antibiotic resistance (Guerrini et al., 2013).
Advanced Materials and Luminescent Devices
- It has been used in the development of fluorescent materials, like in the synthesis of an efficient guest/host fluorescent energy transfer pair based on the naphthalimide skeleton for use in organic light-emitting diodes (Wang et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl N-(7-fluoro-1,2,3,4-tetrahydroquinolin-4-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O2/c1-14(2,3)19-13(18)17-11-6-7-16-12-8-9(15)4-5-10(11)12/h4-5,8,11,16H,6-7H2,1-3H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPLDNNWWDALARO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCNC2=C1C=CC(=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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